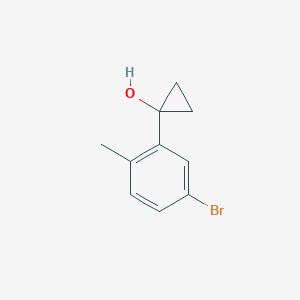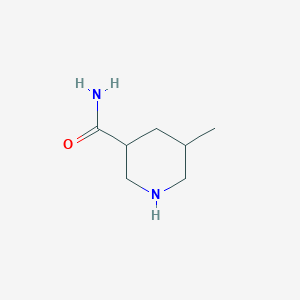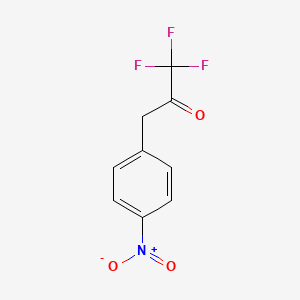![molecular formula C7H9NO3 B15321316 (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential to modulate physicochemical and pharmacokinetic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes involving palladium-catalyzed reactions are scalable and can be adapted for industrial applications.
化学反応の分析
Types of Reactions
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be used for further chemical modifications and applications.
科学的研究の応用
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly for modulating drug properties.
作用機序
The mechanism of action of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to changes in biochemical pathways and physiological effects .
類似化合物との比較
Similar Compounds
(1S,4S)-5-tert-butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid methyl ester: This compound shares a similar bicyclic structure but includes additional functional groups.
7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Another bicyclic compound with a nitrogen atom in the ring system, used as a conformationally restricted analog of proline.
Uniqueness
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-5-7(6(10)11)2-1-4(3-7)8-5/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7-/m0/s1 |
InChIキー |
AGBCUIFYNLYONY-FFWSUHOLSA-N |
異性体SMILES |
C1C[C@@]2(C[C@H]1NC2=O)C(=O)O |
正規SMILES |
C1CC2(CC1NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




aminehydrochloride](/img/structure/B15321263.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)



![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)

![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)



